molecular formula C16H24N2O2 B1528934 7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline CAS No. 873056-12-3

7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline

Cat. No.: B1528934
CAS No.: 873056-12-3
M. Wt: 276.37 g/mol
InChI Key: IJCDSQPIXLEJKO-UHFFFAOYSA-N
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Description

7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline: is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, an amino group, and a carboxylate group, which contribute to its unique chemical properties.

Scientific Research Applications

Chemistry

In chemistry, 7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar biological activities and can be used in drug discovery and development.

Medicine

In medicine, compounds with quinoline cores are known for their therapeutic properties. This compound could be explored for its potential use in treating various diseases, including infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline core.

    Introduction of tert-Butyl Group: tert-Butyl groups can be introduced using tert-butyl chloride in the presence of a base.

    Amination: The amino group can be introduced through nucleophilic substitution reactions.

    Carboxylation: The carboxylate group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylate groups can facilitate binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinoline.

Uniqueness

7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline is unique due to the presence of the tert-butyl group, which can enhance its lipophilicity and stability. The combination of amino and carboxylate groups also provides a unique set of chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 7-amino-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-7-6-11(17)10-13(12)18/h6-7,10H,8-9,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCDSQPIXLEJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722825
Record name tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873056-12-3
Record name tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,4-dimethyl-7-nitro-3,4-dihydro-2H-quinoline-1 carboxylic acid tert-butyl ester (8.3 g, 0.03 mol) and Pd—C (0.5 g) in methanol (100 mL) was stirred under H2 (1 atm) at room temperature overnight. The catalyst was filtered off and the filtrate was concentrated. The residue was washed with petroleum ether to give tert-butyl 7-amino-3,4-dihydro-4,4-dimethylquinoline-1(2H)-carboxylate (DC-3) (7.2 g, 95%). 1H NMR (CDCl3) δ 7.11-7.04 (m, 2H), 6.45-6.38 (m, 1H), 3.71-3.67 (m, 2H), 3.50-3.28 (m, 2H), 1.71-1.67 (m, 2H), 1.51 (s, 9H), 1.24 (s, 6H).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 2
7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 3
7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 4
Reactant of Route 4
7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 5
7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline
Reactant of Route 6
7-Amino-1-Boc-4,4-dimethyl-3,4-dihydro-2H-quinoline

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